Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a pyridazinone ring, and a sulfone group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Sulfone Group: The sulfone group is introduced by oxidizing the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The benzoate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Coupling Reaction: The final step involves coupling the pyridazinone derivative with the benzoate ester under conditions that facilitate the formation of the desired amide bond, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions, although this is less common due to the stability of the sulfone.
Reduction: The carbonyl groups in the pyridazinone ring and the ester can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Alcohol derivatives of the pyridazinone and ester groups.
Substitution: Nitrated, sulfonated, or halogenated benzoate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfone and pyridazinone groups may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate: Unique due to its combination of a sulfone group, pyridazinone ring, and benzoate ester.
This compound: Similar compounds may include other pyridazinone derivatives, sulfone-containing compounds, and benzoate esters.
Uniqueness
The uniqueness of This compound lies in its specific structural combination, which may confer unique biological activities and chemical reactivity compared to other compounds with similar functional groups.
This detailed overview provides a comprehensive understanding of This compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrothiophene moiety and a pyridazinone structure, which are known to contribute to various biological activities. Its molecular formula is C18H20N4O4S, and it has a molecular weight of approximately 396.44 g/mol.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C18H20N4O4S |
Molecular Weight | 396.44 g/mol |
Functional Groups | Amine, Ester, Carbonyl |
Key Moieties | Tetrahydrothiophene, Pyridazinone |
This compound exhibits various biological activities attributed to its structural components. The tetrahydrothiophene ring is associated with anti-inflammatory and antimicrobial properties. The pyridazinone segment has been linked to antitumor activity.
Antitumor Activity
Recent studies have shown that derivatives of pyridazinone compounds can inhibit cancer cell proliferation. For example:
- Study Findings : A series of pyridazinone derivatives were tested against multiple cancer cell lines (MCF-7 and MDA-MB-468). Compounds similar in structure to this compound demonstrated significant cytotoxicity and selective inhibition of tumor growth compared to standard treatments like gefitinib .
Antimicrobial Activity
The compound's thiophene component suggests potential antimicrobial properties. Thiophene derivatives have been studied for their effectiveness against various pathogens:
Pathogen | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of growth | |
Escherichia coli | Moderate antibacterial effect |
Other Biological Activities
In addition to antitumor and antimicrobial effects, preliminary data suggest that this compound may also possess:
- Anti-inflammatory properties : Related to the inhibition of pro-inflammatory cytokines.
- Antioxidant activity : Potentially reducing oxidative stress in cells.
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the efficacy of a series of pyridazinone compounds against breast cancer cell lines. The results indicated that certain compounds exhibited a synergistic effect when combined with existing chemotherapeutics, leading to enhanced apoptosis in cancer cells .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, several thiophene derivatives were synthesized and tested against common bacterial strains. The results showed that modifications at the thiophene ring significantly affected antimicrobial potency .
Properties
Molecular Formula |
C17H19N3O6S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-[[1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C17H19N3O6S/c1-26-17(23)11-2-4-12(5-3-11)18-16(22)14-6-7-15(21)20(19-14)13-8-9-27(24,25)10-13/h2-5,13H,6-10H2,1H3,(H,18,22) |
InChI Key |
SNVSRKFNEFIYMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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